(-)-N-Dodecyl-N-methylephedrinium bromide
Overview
Description
(-)-N-Dodecyl-N-methylephedrinium bromide: is a quaternary ammonium compound known for its surfactant properties. It is often used in various scientific and industrial applications due to its ability to interact with biological membranes and its antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-N-Dodecyl-N-methylephedrinium bromide typically involves the quaternization of N-methylephedrine with dodecyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is precipitated out by the addition of a non-solvent like diethyl ether.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: (-)-N-Dodecyl-N-methylephedrinium bromide can undergo nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products:
Substitution Reactions: The major products are typically the substituted quaternary ammonium compounds.
Oxidation and Reduction: The products depend on the specific reagents and conditions used but can include various oxidized or reduced forms of the original compound.
Scientific Research Applications
Chemistry:
Surfactant: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Phase Transfer Catalyst: Facilitates the transfer of reactants between different phases in a reaction mixture.
Biology:
Antimicrobial Agent: Exhibits antimicrobial properties and is used in the formulation of disinfectants and antiseptics.
Membrane Studies: Used in studies involving biological membranes due to its ability to interact with lipid bilayers.
Medicine:
Drug Delivery: Investigated for its potential in drug delivery systems due to its ability to penetrate biological membranes.
Industry:
Cleaning Agents: Incorporated into industrial cleaning agents for its surfactant and antimicrobial properties.
Cosmetics: Used in cosmetic formulations for its emulsifying properties.
Mechanism of Action
Molecular Targets and Pathways: (-)-N-Dodecyl-N-methylephedrinium bromide exerts its effects primarily through its interaction with biological membranes. The compound integrates into lipid bilayers, disrupting membrane integrity and leading to cell lysis in microbial organisms. This disruption is due to the compound’s amphiphilic nature, allowing it to interact with both hydrophobic and hydrophilic regions of the membrane.
Comparison with Similar Compounds
Cetyltrimethylammonium Bromide (CTAB): Another quaternary ammonium compound with similar surfactant and antimicrobial properties.
Benzalkonium Chloride: Widely used as a disinfectant and antiseptic with similar applications in medicine and industry.
Uniqueness: (-)-N-Dodecyl-N-methylephedrinium bromide is unique due to its specific molecular structure, which provides a balance of hydrophobic and hydrophilic properties, making it particularly effective in disrupting biological membranes and enhancing solubility in various applications.
Properties
IUPAC Name |
dodecyl-[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]-dimethylazanium;bromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H42NO.BrH/c1-5-6-7-8-9-10-11-12-13-17-20-24(3,4)21(2)23(25)22-18-15-14-16-19-22;/h14-16,18-19,21,23,25H,5-13,17,20H2,1-4H3;1H/q+1;/p-1/t21-,23-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOIUTZPQFMGLAH-IUQUCOCYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)C(C)C(C1=CC=CC=C1)O.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCC[N+](C)(C)[C@@H](C)[C@@H](C1=CC=CC=C1)O.[Br-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57155-63-2 | |
Record name | Benzeneethanaminium, N-dodecyl-β-hydroxy-N,N,α-trimethyl-, bromide (1:1), (αS,βR)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57155-63-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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